4-methoxy-3-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide
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Overview
Description
4-methoxy-3-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonamide core substituted with a methoxy group, a methyl group, and a pyrrolidinyl group, making it a unique molecule with diverse chemical properties.
Mechanism of Action
Target of Action
It’s known that many indole derivatives bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological effects . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of an appropriate amine with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the p-Tolyl Group: The p-tolyl group is introduced via a Friedel-Crafts alkylation reaction, where toluene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Sulfonamide Formation: The sulfonamide moiety is formed by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Methoxy and Methyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a formyl group, while reduction of the sulfonamide could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, 4-methoxy-3-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The sulfonamide group is known for its antibacterial properties, and modifications of the molecule could lead to new antibiotics or other pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(p-tolyl)benzenesulfonamide: Lacks the pyrrolidinone ring, making it less complex.
3-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide: Lacks the methoxy group, potentially altering its reactivity and biological activity.
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide: Lacks both the methoxy and methyl groups, simplifying its structure.
Uniqueness
The unique combination of functional groups in 4-methoxy-3-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide provides it with distinct chemical and biological properties. The presence of the methoxy and methyl groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13-4-6-16(7-5-13)21-12-15(11-19(21)22)20-26(23,24)17-8-9-18(25-3)14(2)10-17/h4-10,15,20H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIFIDAAIQKEDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC(=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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